8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-(benzenesulfonyl)-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-17-7-9-19(10-8-17)29(25,26)22-15-16-27-20(22)11-13-21(14-12-20)28(23,24)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNZRVQOHMONFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound. Industrial production methods may involve the use of commercially available reagents and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride for reduction and palladium catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Structural and Physicochemical Differences
The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:
| Compound Name | Molecular Formula | Substituents (Position 4 and 8) | Molecular Weight | Notable Features |
|---|---|---|---|---|
| 8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane | C₂₃H₂₈N₂O₅S₂ | 8: Phenylsulfonyl; 4: Tosyl | 500.63* | High steric bulk, aromatic sulfonyl groups |
| 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | C₁₅H₂₂N₂O₆S₂ | 4: 4-Methoxyphenylsulfonyl; 8: Methylsulfonyl | 390.47 | Electron-donating methoxy group |
| Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone | C₁₈H₂₀FN₃O₂ | 4: Cyclopropanecarbonyl; 8: 6-Fluoropyridinyl | 345.37 | Fluorine-enhanced lipophilicity |
| [8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone | C₂₇H₂₂Cl₃F₃N₄O₃ | Complex halogenated substituents | 651.89 | High halogen content, metabolic stability |
*Calculated based on substituents and core structure.
Key Observations:
Steric and Electronic Effects: The target compound’s tosyl group introduces greater steric bulk compared to methylsulfonyl in ’s analog . This reduces solubility in polar solvents but may enhance binding specificity in biological targets.
Lipophilicity and Bioavailability :
- The fluoropyridinyl group in ’s analog increases lipophilicity (logP ~2.5*), facilitating membrane permeability compared to the target compound’s polar sulfonyl groups .
- Halogenated substituents (e.g., Cl, CF₃ in ) further enhance lipophilicity and metabolic stability but may raise toxicity concerns .
Synthetic Accessibility :
- Tosyl and phenylsulfonyl groups are typically introduced via sulfonation reactions, similar to methods in , which employs sodium ethoxide and α-halogenated ketones . However, bulkier substituents in the target compound may require longer reaction times or elevated temperatures.
Q & A
Q. What are the key structural features of 8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, and how do they influence its reactivity?
The compound contains a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) with two sulfonyl groups (phenylsulfonyl and tosyl) attached to nitrogen atoms at positions 4 and 7. The spiro architecture imposes steric constraints, limiting conformational flexibility, while the electron-withdrawing sulfonyl groups enhance electrophilicity at adjacent sites, facilitating nucleophilic substitution or cross-coupling reactions. These features are critical for its stability in biological matrices and synthetic versatility .
Q. What methodological approaches are recommended for synthesizing this compound with high purity?
Synthesis typically involves:
Spiro ring formation : Cyclization of a diamine precursor with a carbonyl source (e.g., ketones or aldehydes) under acidic or basic conditions.
Sulfonylation : Sequential introduction of phenylsulfonyl and tosyl groups using sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction progress should be monitored via TLC and HPLC .
Q. Which analytical techniques are most reliable for confirming its structure and purity?
- NMR spectroscopy : H and C NMR confirm the spirocyclic structure and sulfonyl group positions via characteristic splitting patterns (e.g., diastereotopic protons in the spiro ring) and deshielded aromatic signals.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak) and detects trace impurities.
- HPLC : Quantifies purity using a reverse-phase C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological activity?
SAR strategies include:
- Substituent variation : Replacing phenylsulfonyl/tosyl groups with electron-deficient (e.g., nitro) or bulky (e.g., tert-butyl) analogs to modulate binding affinity.
- Spiro ring modification : Introducing heteroatoms (e.g., sulfur) or altering ring size to enhance target selectivity.
- In vitro assays : Test analogs against target receptors (e.g., 5-HT or M1 muscarinic) using radioligand binding or functional assays (e.g., cAMP modulation). Cross-validate with molecular docking to identify critical binding motifs .
Q. How should researchers address contradictory data in solubility or stability studies?
Contradictions often arise from:
- Impurity interference : Trace byproducts (e.g., unreacted sulfonyl chlorides) can skew solubility measurements. Re-purify the compound and re-test using standardized protocols (e.g., shake-flask method).
- pH-dependent degradation : Perform stability studies in buffers (pH 1–12) and analyze degradation products via LC-MS. Use Arrhenius plots to predict shelf-life under storage conditions .
Q. What experimental designs are effective for studying its pharmacokinetic properties?
- In vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure unbound fractions.
- In vivo PK : Administer via IV/PO routes in rodent models, collect plasma samples at timed intervals, and quantify via LC-MS/MS. Calculate AUC, , and bioavailability .
Q. How can researchers resolve discrepancies in reported biological activity across studies?
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known receptor agonists/antagonists).
- Batch-to-batch variability : Characterize each batch via elemental analysis and chiral HPLC.
- Species specificity : Test activity in multiple species (e.g., human vs. rodent receptors) to identify interspecies differences .
Methodological Challenges & Solutions
Q. What strategies mitigate synthetic challenges like low yields in spiro ring formation?
- Catalytic optimization : Use Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time and improves yield by 10–15% compared to conventional heating .
Q. How can environmental stability and degradation pathways be systematically evaluated?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative conditions (HO).
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic toxicity.
- Degradant identification : Isolate degradants via preparative HPLC and characterize using NMR and high-resolution MS .
Cross-Disciplinary Applications
Q. How can computational modeling enhance understanding of its mechanism of action?
- Molecular dynamics simulations : Predict binding modes to receptors (e.g., 5-HT) and estimate binding free energies.
- QSAR modeling : Correlate electronic descriptors (e.g., Hammett constants) with biological activity to guide analog design.
- ADMET prediction : Use tools like SwissADME to forecast absorption and toxicity profiles .
Q. What interdisciplinary approaches are emerging for studying its environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
